An In-depth Technical Guide on the Synthesis and Properties of Ethyl N-Cbz-4-piperidineacetate
An In-depth Technical Guide on the Synthesis and Properties of Ethyl N-Cbz-4-piperidineacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl N-Cbz-4-piperidineacetate is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Its piperidine core is a common scaffold in a wide array of biologically active molecules. The N-Cbz (carboxybenzyl) protecting group offers stability during synthetic transformations and can be readily removed under mild conditions, making it a versatile building block for the elaboration of more complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, properties, and experimental protocols related to Ethyl N-Cbz-4-piperidineacetate.
Chemical and Physical Properties
While specific experimental data for Ethyl N-Cbz-4-piperidineacetate is not widely published, its properties can be inferred from closely related compounds and its constituent functional groups. The key properties are summarized in the table below.
| Property | Value | Source/Notes |
| Molecular Formula | C₁₇H₂₃NO₄ | [1] |
| Molecular Weight | 305.37 g/mol | [1] |
| CAS Number | 80221-26-7 | [1] |
| Appearance | Expected to be a colorless to pale yellow oil or solid | Inferred from analogs |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred from analogs |
Synthesis of Ethyl N-Cbz-4-piperidineacetate
The synthesis of Ethyl N-Cbz-4-piperidineacetate can be efficiently achieved through a two-step process starting from commercially available 2-(piperidin-4-yl)acetic acid hydrochloride. The first step involves the protection of the piperidine nitrogen with a carboxybenzyl (Cbz) group, followed by Fischer esterification of the resulting carboxylic acid.
Step 1: Synthesis of N-Cbz-4-piperidineacetic acid
The initial step is the protection of the secondary amine of 2-(piperidin-4-yl)acetic acid with benzyl chloroformate (Cbz-Cl) under basic conditions.
Reaction Scheme:
Caption: Synthesis of N-Cbz-4-piperidineacetic acid.
Step 2: Synthesis of Ethyl N-Cbz-4-piperidineacetate via Fischer Esterification
The second step involves the acid-catalyzed esterification of N-Cbz-4-piperidineacetic acid with ethanol to yield the final product, Ethyl N-Cbz-4-piperidineacetate.
Reaction Scheme:
Caption: Fischer Esterification to Ethyl N-Cbz-4-piperidineacetate.
Experimental Protocols
Protocol 1: Synthesis of N-Cbz-4-piperidineacetic acid[2]
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Dissolution: Dissolve 2-(piperidin-4-yl)acetic acid hydrochloride (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (NaOH) and cool the solution in an ice bath.
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Protection: Under vigorous stirring, slowly add benzyl chloroformate (Cbz-Cl, 1.4 eq) dropwise over 5 minutes.
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Reaction: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 16 hours.
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Work-up: Wash the aqueous phase twice with a solvent mixture of diethyl ether/petroleum ether (4:1, v/v).
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Acidification: Acidify the aqueous phase to pH 1 with a 4 M aqueous solution of hydrochloric acid (HCl).
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Extraction: Extract the product with diisopropyl ether (3 x 50 mL).
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Isolation: Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield N-Cbz-4-piperidineacetic acid as a colorless solid.
Protocol 2: Synthesis of Ethyl N-Cbz-4-piperidineacetate (General Fischer Esterification Procedure)[3][4][5][6][7]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-Cbz-4-piperidineacetic acid (1.0 eq) in an excess of absolute ethanol.
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Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the solution.
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Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Extraction: Extract the aqueous layer with ethyl acetate.
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Washing: Wash the combined organic layers with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel to yield pure Ethyl N-Cbz-4-piperidineacetate.
Alternative Synthetic Routes
While the Fischer esterification is a straightforward method, other synthetic strategies can be envisioned.
N-protection of a Pre-existing Ester
An alternative approach involves the N-protection of 2-(piperidin-4-yl)acetic acid ethyl ester with benzyl chloroformate.
Workflow Diagram:
Caption: Alternative synthesis via N-protection.
This method may be advantageous if the starting ester is readily available. The synthesis of 2-(piperidin-4-yl)acetic acid ethyl ester can be achieved by the hydrogenation of 2-(1-benzylpiperidin-4-ylidene)ethyl acetate.[2]
Expected Spectroscopic Data
Based on the structure of Ethyl N-Cbz-4-piperidineacetate and data from analogous compounds, the following spectral characteristics are anticipated:
¹H NMR:
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Aromatic protons of the Cbz group: ~7.3 ppm (multiplet, 5H).
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Benzyl protons of the Cbz group: ~5.1 ppm (singlet, 2H).
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Ethyl ester methylene protons : ~4.1 ppm (quartet, 2H).
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Piperidine protons adjacent to nitrogen: ~4.1 ppm (broad multiplet, 2H).
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Piperidine protons adjacent to nitrogen: ~2.8 ppm (broad multiplet, 2H).
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Acetate methylene protons : ~2.3 ppm (doublet, 2H).
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Other piperidine protons : ~1.1-2.0 ppm (multiplets).
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Ethyl ester methyl protons : ~1.2 ppm (triplet, 3H).
¹³C NMR:
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Ester carbonyl carbon : ~172 ppm.
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Carbamate carbonyl carbon : ~155 ppm.
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Aromatic carbons : ~127-137 ppm.
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Benzyl carbon : ~67 ppm.
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Ethyl ester methylene carbon : ~60 ppm.
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Piperidine carbons adjacent to nitrogen: ~44 ppm.
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Acetate methylene carbon : ~41 ppm.
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Other piperidine carbons : ~30-36 ppm.
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Ethyl ester methyl carbon : ~14 ppm.
IR Spectroscopy:
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C=O stretch (ester) : ~1730 cm⁻¹.
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C=O stretch (carbamate) : ~1690 cm⁻¹.
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C-O stretch : ~1250-1000 cm⁻¹.
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Aromatic C-H stretch : ~3100-3000 cm⁻¹.
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Aliphatic C-H stretch : ~3000-2850 cm⁻¹.
Mass Spectrometry:
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Molecular Ion (M⁺) : m/z = 305.
Conclusion
Ethyl N-Cbz-4-piperidineacetate is a key synthetic intermediate with significant potential in medicinal chemistry and drug development. The synthetic routes outlined in this guide, particularly the two-step sequence involving N-protection followed by Fischer esterification, provide a reliable and scalable method for its preparation. The provided experimental protocols and expected analytical data will be a valuable resource for researchers working with this versatile building block.
